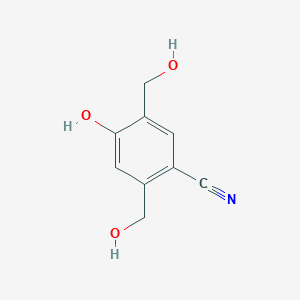

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile

Description

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile is a benzonitrile derivative featuring hydroxyl (-OH) and hydroxymethyl (-CH$_2$OH) substituents at positions 4, 2, and 5 on the aromatic ring.

Key structural attributes include:

- Hydroxyl group: Enhances solubility in polar solvents and participation in hydrogen-bonding networks.

- Hydroxymethyl groups: Increase steric bulk and provide additional sites for chemical modification or supramolecular interactions.

- Benzonitrile core: Imparts rigidity and electronic effects (e.g., electron-withdrawing nitrile group).

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

4-hydroxy-2,5-bis(hydroxymethyl)benzonitrile |

InChI |

InChI=1S/C9H9NO3/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2,11-13H,4-5H2 |

InChI Key |

PLQIYJPAUVNINJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)CO)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)]. Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Products include 4-hydroxy-2,5-bis(formyl)benzonitrile or 4-hydroxy-2,5-bis(carboxy)benzonitrile.

Reduction: Products include 4-hydroxy-2,5-bis(hydroxymethyl)benzylamine.

Substitution: Products include 4-alkoxy-2,5-bis(hydroxymethyl)benzonitrile or 4-acetoxy-2,5-bis(hydroxymethyl)benzonitrile.

Scientific Research Applications

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and nitrile groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Effects on Benzonitrile Derivatives

Physicochemical Properties

Solubility :

- Hydrogen Bonding: The target compound forms extensive 3D hydrogen-bonded networks, similar to the crystal structure of 2-mercapto-1-methylimidazole derivatives, where O-H⋯O/Cl and N-H⋯O/Cl interactions stabilize the lattice . In contrast, aminomethyl derivatives (e.g., 3-(aminomethyl)benzonitrile) prioritize N-H⋯X interactions, enabling salt formation (e.g., hydrochloride salts) .

Biological Activity

Anti-inflammatory Properties

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile has been investigated for its potential as an anti-inflammatory agent. The presence of hydroxyl groups in its structure suggests possible antioxidant properties, which may contribute to its anti-inflammatory effects.

Mechanism of Action: While the exact mechanism is not fully elucidated, preliminary data indicate that this compound may interact with enzymes involved in inflammatory pathways. This interaction could potentially modulate inflammatory processes, making it a subject of interest for researchers in the field of inflammation and immunology.

Antioxidant Activity

The compound's structure, featuring multiple hydroxyl groups, suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals in the body, which can contribute to various health benefits.

Comparative Analysis: To better understand the antioxidant potential of this compound, it would be valuable to compare its activity with known antioxidants. However, specific comparative data is not available in the current search results.

Potential Therapeutic Applications

Research suggests that compounds with similar structures to this compound have shown promise in treating various conditions, including diabetes and cancer. This indicates that the compound might have broader therapeutic applications beyond its anti-inflammatory and antioxidant properties.

Table 1: Potential Therapeutic Applications of this compound

| Condition | Potential Mechanism | Research Stage |

|---|---|---|

| Inflammation | Modulation of inflammatory enzymes | Preliminary |

| Oxidative Stress | Free radical scavenging | Hypothesized |

| Diabetes | Unknown (based on similar compounds) | To be investigated |

| Cancer | Unknown (based on similar compounds) | To be investigated |

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its unique structural features:

- Hydroxyl Groups: The presence of multiple hydroxyl groups contributes to its potential antioxidant properties and may facilitate interactions with biological targets.

- Nitrile Group: The nitrile group could play a role in the compound's reactivity and its ability to interact with specific enzymes or receptors.

- Benzene Ring: The aromatic structure provides a stable scaffold for the functional groups and may contribute to the compound's overall biological activity.

Research Gaps and Future Directions

While this compound shows promise in terms of biological activity, several areas require further investigation:

- Detailed Mechanism Studies: More research is needed to elucidate the precise mechanisms by which this compound exerts its anti-inflammatory and antioxidant effects.

- In Vivo Studies: Current data appears to be limited to in vitro studies. In vivo experiments would provide valuable insights into the compound's efficacy and safety in living organisms.

- Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure could help identify which structural features are most critical for its biological activity.

- Potential Synergies: Investigation into possible synergistic effects when combined with other bioactive compounds could reveal enhanced therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.